molecular formula C10H21NO3 B13471118 Tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate

Tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate

Cat. No.: B13471118
M. Wt: 203.28 g/mol
InChI Key: OXVUGSGNURZEOU-YUMQZZPRSA-N
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Description

Tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate is a chemical compound known for its utility in various chemical and biological applications. It is a derivative of carbamic acid and features a tert-butyl group attached to the nitrogen atom. This compound is often used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include room temperature and an inert atmosphere to prevent any side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state carbamates, while reduction yields the parent amine .

Scientific Research Applications

Tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate involves its ability to form stable carbamate linkages with amines. This stability is due to the electron-donating effect of the tert-butyl group, which makes the carbamate less susceptible to hydrolysis. The compound can be removed under acidic conditions, making it useful as a protecting group in organic synthesis .

Comparison with Similar Compounds

Biological Activity

Tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate is a chemical compound belonging to the carbamate class, which has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10_{10}H21_{21}NO3_3
  • Molecular Weight : 203.28 g/mol
  • CAS Number : 1354227-38-5
  • Density : 0.995 g/cm³ (Predicted)
  • Boiling Point : 303.1 °C (Predicted)
  • pKa : 12.41 (Predicted)

These properties indicate that the compound is relatively stable and soluble in organic solvents, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It functions as a modulator , potentially inhibiting or enhancing enzymatic activity depending on the target.

Key Mechanisms:

  • Enzyme Inhibition : The compound may bind to the active sites of enzymes, altering their activity and affecting metabolic pathways.
  • Receptor Modulation : It can interact with various receptors, influencing signaling pathways crucial for cellular functions.

Biological Activity and Therapeutic Potential

Research has indicated several potential therapeutic applications for this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of MCF-7 breast cancer cells.
    Cell LineIC50_{50} (µM)
    MCF-75.85
    A5493.0
    HCT1166.48
    These values indicate that the compound's potency is comparable to established chemotherapeutics like doxorubicin and 5-Fluorouracil .
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may reduce inflammation through modulation of pro-inflammatory cytokines such as TNF-alpha.
  • Neuroprotective Properties : Some studies have indicated potential neuroprotective effects, which could be beneficial in conditions like Alzheimer's disease or other neurodegenerative disorders.

Case Studies

A recent study evaluated the effects of various carbamate derivatives on cancer cell lines, including those treated with this compound. The findings highlighted significant inhibition of cell growth across multiple lines, with detailed analysis showing:

  • Enhanced apoptosis rates in treated cells.
  • Alterations in cell cycle progression indicative of G0/G1 phase arrest.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate, and how are reaction conditions optimized?

  • Methodological Answer: The compound is typically synthesized via ring-opening reactions of chiral epoxides with tert-butyl carbamate, using bases like sodium hydride or triethylamine. Solvent selection (e.g., dichloromethane or ethanol) and anhydrous conditions are critical to prevent hydrolysis of the carbamate group. Reaction time and temperature must be tightly controlled to achieve high enantiomeric purity .

Q. How is stereochemical integrity maintained during the synthesis of this carbamate derivative?

  • Methodological Answer: Stereochemistry is preserved by employing chiral intermediates, such as (1S,2S)-configured starting materials. Techniques like asymmetric catalysis or resolution via chromatography may be used post-synthesis to isolate the desired diastereomers. NMR and X-ray crystallography are essential for verifying stereochemical outcomes .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

  • Methodological Answer:

  • NMR: 1^1H and 13^13C NMR identify functional groups (e.g., tert-butyl at ~1.4 ppm) and confirm stereochemistry through coupling constants.
  • HPLC/GC: Quantifies purity, especially for chiral separations.
  • X-ray crystallography: Resolves absolute configuration using programs like SHELXL .

Advanced Research Questions

Q. How can contradictory data in reported synthesis yields be resolved?

  • Methodological Answer: Discrepancies often arise from variations in reaction parameters (e.g., catalyst loading, solvent purity). Systematic optimization via Design of Experiments (DoE) can identify critical factors. For example, using triethylamine instead of sodium hydride may reduce side reactions in moisture-sensitive steps .

Q. What strategies improve the compound’s stability during storage or reaction conditions?

  • Methodological Answer: The tert-butyl carbamate group is stable under basic conditions but hydrolyzes under acidic conditions. Storage in inert atmospheres (argon) at low temperatures (-20°C) and avoidance of protic solvents (e.g., methanol) prolong shelf life. Stability assays using TLC or HPLC monitor degradation .

Q. How does this compound compare to structurally similar carbamates in reactivity and applications?

  • Methodological Answer: Comparative studies with analogs (e.g., tert-butyl N-(2-hydroxyethyl)carbamate) reveal that the ethyl and hydroxyl substituents enhance hydrogen-bonding interactions, making it a superior protecting group in peptide synthesis. Reactivity differences are quantified via kinetic studies under varying pH and temperature .

Q. What role does this carbamate play in medicinal chemistry, particularly in prodrug design?

  • Methodological Answer: The compound acts as a prodrug moiety, masking amine functionalities to improve bioavailability. Its cleavage under physiological conditions (e.g., enzymatic hydrolysis) releases active drug molecules. In vitro assays using liver microsomes or plasma evaluate release kinetics .

Q. Data Analysis and Experimental Design

Q. How are computational tools like SHELX and ORTEP-3 utilized in structural elucidation?

  • Methodological Answer:

  • SHELXL: Refines X-ray diffraction data to determine bond lengths, angles, and thermal parameters. Its robustness with high-resolution data ensures accurate stereochemical assignments.
  • ORTEP-3: Generates graphical representations of molecular geometry, highlighting deviations from ideal bond angles or torsional strain .

Q. What experimental approaches validate the compound’s biological activity in enzyme inhibition studies?

  • Methodological Answer:

  • Enzyme assays: Measure IC50_{50} values using fluorogenic substrates or colorimetric readouts.
  • Molecular docking: Predicts binding modes to active sites (e.g., serine proteases) using software like AutoDock.
  • SAR studies: Modifications to the hydroxyl or ethyl groups assess their impact on potency .

Q. How are reaction mechanisms for carbamate hydrolysis or functionalization investigated?

  • Methodological Answer: Isotopic labeling (18^{18}O-water) tracks hydrolysis pathways. Kinetic isotope effects (KIE) and DFT calculations model transition states. LC-MS identifies intermediates, while pH-rate profiles elucidate acid/base catalysis .

Q. Conflict Resolution in Research Data

Q. How to address inconsistencies in biological activity data across studies?

  • Methodological Answer: Variability may stem from differences in assay conditions (e.g., buffer pH, enzyme sources). Standardization via guidelines like MIAME (Minimum Information About a Medicinal Chemistry Experiment) ensures reproducibility. Meta-analyses of published IC50_{50} values identify outliers .

Q. What steps mitigate challenges in crystallizing this compound for structural studies?

  • Methodological Answer: Screening crystallization conditions (e.g., vapor diffusion with PEG-based precipitants) using robotics (e.g., Gryphon LCP). Adding co-solvents (DMSO) or seeding techniques improves crystal quality. Low-temperature data collection (100 K) reduces thermal motion artifacts .

Properties

Molecular Formula

C10H21NO3

Molecular Weight

203.28 g/mol

IUPAC Name

tert-butyl N-[(2S,3S)-2-hydroxypentan-3-yl]carbamate

InChI

InChI=1S/C10H21NO3/c1-6-8(7(2)12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t7-,8-/m0/s1

InChI Key

OXVUGSGNURZEOU-YUMQZZPRSA-N

Isomeric SMILES

CC[C@@H]([C@H](C)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C(C)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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